

Niraparib in Ovarian Cancer: A Meta-Analysis of Progression-Free Survival

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Niraparib

Cat. No.: B1663559

[Get Quote](#)

A comprehensive review of **Niraparib**'s efficacy as a maintenance therapy for ovarian cancer, this guide synthesizes data from a recent meta-analysis and pivotal clinical trials. It provides researchers, scientists, and drug development professionals with a comparative look at progression-free survival (PFS) data, detailed experimental protocols, and visual representations of the underlying biological and research frameworks.

Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical benefit as a maintenance therapy for patients with advanced ovarian cancer who have responded to platinum-based chemotherapy. A 2024 meta-analysis of four randomized controlled trials, encompassing 1,935 patients, confirms that **Niraparib** significantly improves progression-free survival (PFS) across various patient subgroups. This guide delves into the quantitative data from this meta-analysis and key individual trials, offering a clear comparison of **Niraparib**'s performance against placebo.

Comparative Efficacy: Progression-Free Survival Data

The following tables summarize the key PFS data from a major meta-analysis and individual clinical trials, providing a clear overview of **Niraparib**'s efficacy.

Table 1: Meta-Analysis of Progression-Free Survival with **Niraparib** Maintenance Therapy

Patient Population	Hazard Ratio (95% CI)	p-value
Overall Population	0.45 (0.31-0.66)	< 0.0001
BRCA-mutated	0.32 (0.25-0.43)	< 0.00001
HRD-positive	0.39 (0.30-0.51)	< 0.00001
HRD-negative	0.45 (0.36-0.57)	< 0.00001
Newly Diagnosed	0.59 (0.39-0.73)	< 0.0001

Source: Al-Adwan Z, et al. ASCO 2024.

Table 2: Progression-Free Survival in Pivotal **Niraparib** Clinical Trials

Trial (Patient Population)	Treatment Arm	Median PFS (months)	Hazard Ratio (95% CI)
PRIMA (First-line)	Niraparib	-	0.40 (0.27-0.62) (BRCAm)
ENGOT-OV16/NOVA (Recurrent)	Niraparib	21.0	0.27 (0.17-0.41) (gBRCAm)
Placebo	5.5		
PRIME (First-line)	Niraparib	24.8	0.45 (0.34-0.60)
Placebo	8.3		

Sources: Various clinical trial publications.

Experimental Protocols of Key Clinical Trials

The efficacy of **Niraparib** has been established through several large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the methodologies for the pivotal studies.

ENGOT-OV16/NOVA Trial

- Objective: To evaluate the efficacy of **Niraparib** as maintenance therapy in patients with platinum-sensitive, recurrent ovarian cancer.
- Patient Population: 553 patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer who were in a complete or partial response to their most recent platinum-based chemotherapy. Patients were enrolled into two independent cohorts based on the presence or absence of a germline BRCA mutation (gBRCAmut).
- Intervention: Patients were randomized 2:1 to receive **Niraparib** (300 mg once daily) or a matched placebo.
- Primary Endpoint: Progression-free survival, assessed by blinded independent central review.
- Stratification Factors: Included time to progression after the penultimate platinum therapy, best response to the last platinum therapy, and prior bevacizumab use.

PRIMA/ENGOT-OV26/GOG-3012 Trial

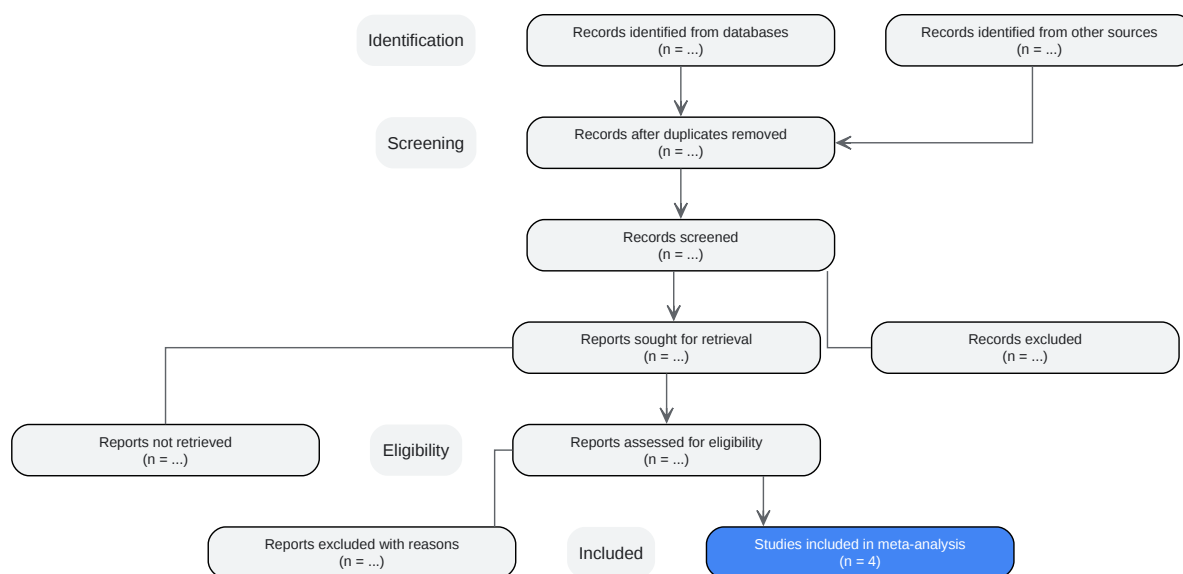
- Objective: To assess **Niraparib** as a first-line maintenance treatment for patients with newly diagnosed advanced ovarian cancer following a response to platinum-based chemotherapy.
- Patient Population: 733 patients with Stage III or IV ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy. The trial included patients at a high risk of recurrence.
- Intervention: Patients were randomized 2:1 to **Niraparib** or placebo. A significant protocol amendment introduced an individualized starting dose (ISD) of 200 mg daily for patients with a baseline body weight of less than 77 kg or a platelet count below 150,000/ μ L, and 300 mg daily for all other patients.
- Primary Endpoint: Progression-free survival.
- Stratification Factors: Best response to first-line chemotherapy, receipt of neoadjuvant chemotherapy, and homologous recombination deficiency (HRD) status.

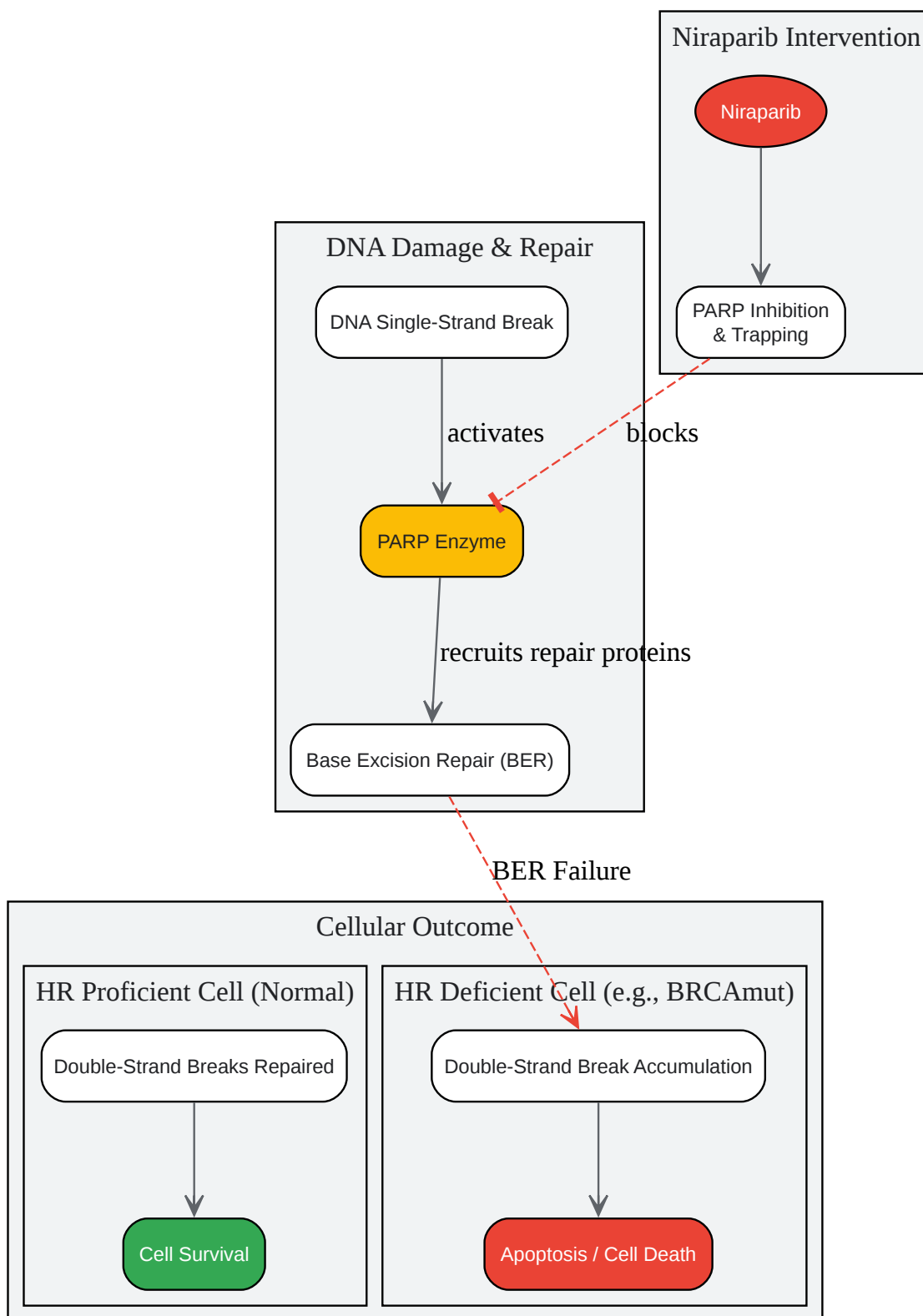
PRIME Trial

- **Objective:** To evaluate the efficacy and safety of **Niraparib** maintenance therapy with an individualized starting dose in a broad population of patients with newly diagnosed advanced ovarian cancer.
- **Patient Population:** 384 patients in China with newly diagnosed, advanced ovarian cancer who responded to first-line platinum-based chemotherapy. This study included patients with Stage III disease who had no residual disease after primary debulking surgery, a population not included in the PRIMA trial.
- **Intervention:** Patients were randomized 2:1 to receive **Niraparib** or placebo with an individualized starting dose based on baseline body weight and platelet count.
- **Primary Endpoint:** Progression-free survival as assessed by blinded, independent central review.
- **Stratification Factors:** Germline BRCA status, tumor HRD status, use of neoadjuvant chemotherapy, and response to first-line platinum-based chemotherapy.

Visualizing the Research and Mechanism of Action

To better understand the meta-analysis process and the biological basis for **Niraparib's** efficacy, the following diagrams are provided.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Niraparib in Ovarian Cancer: A Meta-Analysis of Progression-Free Survival]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663559#meta-analysis-of-niraparib-s-progression-free-survival-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com